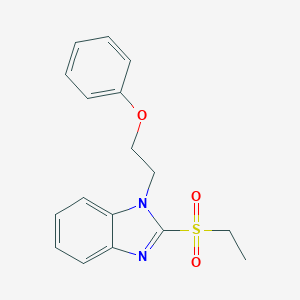![molecular formula C21H14ClN5O3 B283031 Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as CTAP, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. CTAP belongs to the class of triazolopyrimidine derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate may act as a GABA-A receptor modulator, which could explain its anticonvulsant and anxiolytic effects. Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been found to bind to the benzodiazepine site of the GABA-A receptor, which could contribute to its sedative effects.
Biochemical and Physiological Effects:
Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could contribute to its anticonvulsant and anxiolytic effects. Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been found to decrease the levels of glutamate in the brain, which could be beneficial in the treatment of Alzheimer's disease. Additionally, Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been found to have analgesic effects, which could be beneficial in the treatment of neuropathic pain.
实验室实验的优点和局限性
Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been produced in good yields using various methods. Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been found to have low toxicity in animal models. However, Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. Additionally, Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has a short half-life, which can make it challenging to study its pharmacological properties.
未来方向
There are several future directions for the study of Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One possible direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and depression. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more effective therapeutic agents. Additionally, future studies could focus on improving the solubility and stability of Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, which could make it a more viable candidate for clinical use.
Conclusion:
In conclusion, Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. It has been synthesized using various methods and has been found to have anticonvulsant, anxiolytic, and sedative effects in animal models. Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease and neuropathic pain. Future studies could focus on investigating its potential use in the treatment of other neurological disorders, exploring its mechanism of action in more detail, and improving its solubility and stability.
合成方法
The synthesis of Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been achieved using various methods, including the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate, followed by the reaction of the resulting compound with phenylhydrazine and finally with ethyl oxalyl chloride. Another method involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate, followed by the reaction of the resulting compound with phenylhydrazine and triethyl orthoformate. These methods have been successful in producing Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in good yields.
科学研究应用
Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been the subject of scientific research due to its potential pharmacological properties. It has been found to have anticonvulsant, anxiolytic, and sedative effects in animal models. Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease and neuropathic pain. These studies have shown promising results, indicating that Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate may be a potential therapeutic agent for these conditions.
属性
分子式 |
C21H14ClN5O3 |
|---|---|
分子量 |
419.8 g/mol |
IUPAC 名称 |
ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C21H14ClN5O3/c1-2-30-20(29)18-25-27(15-10-6-9-14(22)11-15)21-24-17(13-7-4-3-5-8-13)16(12-23)19(28)26(18)21/h3-11H,2H2,1H3 |
InChI 键 |
LAWPXLKXBOJOJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
规范 SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B282948.png)
![N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B282949.png)
![2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282950.png)
![2-bromo-N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282951.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B282953.png)
![methyl 2-({[(4-benzyl-5-{4-[(3-methylbenzoyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B282954.png)
![N-{4-[4-benzyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide](/img/structure/B282958.png)
![N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B282960.png)
![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)

![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)

![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)